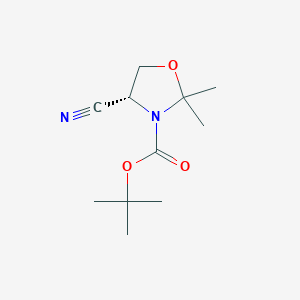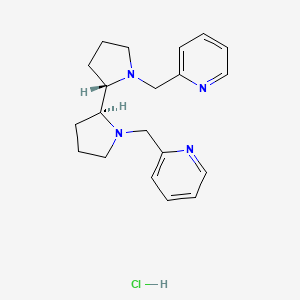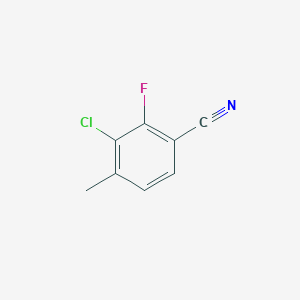
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound with a unique structure that includes both dimethylamino and hydroxyethylamino groups attached to a cyclobutene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclobutene ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the dimethylamino group: This step often involves the reaction of the intermediate with dimethylamine under controlled conditions.
Introduction of the hydroxyethylamino group: This can be done by reacting the intermediate with ethanolamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2-(Dimethylamino)ethyl)amino)-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione: Shares structural similarities but differs in functional groups.
Cyclobutene derivatives: Compounds with similar cyclobutene rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17N3O3 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)ethylamino]-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H17N3O3/c1-13(2)5-3-11-7-8(12-4-6-14)10(16)9(7)15/h11-12,14H,3-6H2,1-2H3 |
Clé InChI |
FOTUFSZQGPLHLQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=C(C(=O)C1=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



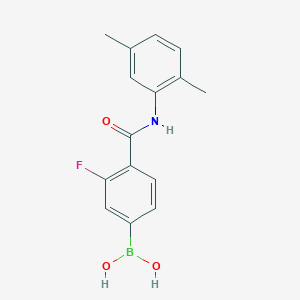
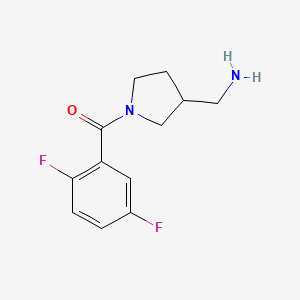

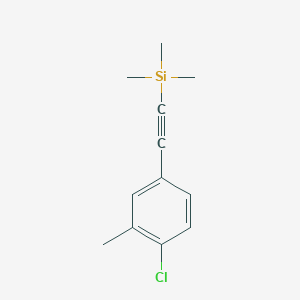
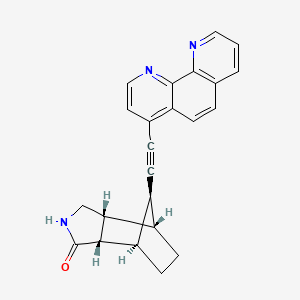
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)

